8-Aminoisoquinoline-3-carbonitrile

Catalog No.
S15943040
CAS No.
M.F
C10H7N3
M. Wt
169.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Aminoisoquinoline-3-carbonitrile

Product Name

8-Aminoisoquinoline-3-carbonitrile

IUPAC Name

8-aminoisoquinoline-3-carbonitrile

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

InChI

InChI=1S/C10H7N3/c11-5-8-4-7-2-1-3-10(12)9(7)6-13-8/h1-4,6H,12H2

InChI Key

CTTWUASNCKPZTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)N)C#N

8-Aminoisoquinoline-3-carbonitrile is a heterocyclic organic compound characterized by the molecular formula C10H7N3\text{C}_{10}\text{H}_{7}\text{N}_{3}. It is a derivative of isoquinoline, which features an amino group at the 8th position and a cyano group at the 3rd position. This compound is notable for its potential in various chemical and biological applications, making it an area of interest in medicinal chemistry and materials science.

  • Oxidation: The amino group can be oxidized to yield nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The cyano group can be reduced to form amine derivatives, utilizing reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Substitution: The compound can undergo nucleophilic substitution reactions where the amino group may be replaced by other functional groups, often using reagents like alkyl halides or acyl chlorides.

These reactions demonstrate the compound's versatility in synthetic organic chemistry.

Research indicates that 8-Aminoisoquinoline-3-carbonitrile exhibits significant biological activity. It is used in the study of enzyme inhibitors and receptor ligands, suggesting potential therapeutic applications. The presence of both amino and cyano functional groups enhances its interaction with biological targets, influencing binding affinity and specificity. This makes it a candidate for drug development, particularly in targeting various diseases through enzyme inhibition .

The synthesis of 8-Aminoisoquinoline-3-carbonitrile typically involves cyclization reactions of appropriate precursors. A common method is the reaction of N-propargyl aniline derivatives with tin or indium chlorides, which facilitates intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation. This method allows for the efficient formation of the isoquinoline structure while incorporating the desired functional groups.

Synthetic Routes

  • Cyclization of N-propargyl aniline: Reaction with tin or indium chlorides.
  • Optimization: Scaling up laboratory methods for industrial production involves refining reaction conditions to enhance yield and purity while ensuring environmental sustainability.

8-Aminoisoquinoline-3-carbonitrile has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Utilized in research focusing on enzyme inhibitors and receptor interactions.
  • Industry: Employed in the synthesis of dyes, pigments, and other materials due to its unique structural properties .

The interaction studies of 8-Aminoisoquinoline-3-carbonitrile focus on its binding mechanisms with specific enzymes and receptors. These studies are crucial for understanding its potential as a therapeutic agent. The compound's structural features, particularly the amino and cyano groups, play significant roles in its biological interactions, influencing both efficacy and specificity in targeting biological pathways .

Several compounds share structural similarities with 8-Aminoisoquinoline-3-carbonitrile. Below are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-AminoisoquinolineAmino group at position 3Lacks cyano group; used mainly as a precursor
7-AminoisoquinolineAmino group at position 7Different biological activity profile
8-Aminoisoquinoline-3-carboxylic acidCarboxylic acid group at position 3Enhanced solubility; potential for different reactivity
3-Aminoisoquinoline-5-carbonitrileCyano group at position 5Variation in substitution patterns

These compounds illustrate the diversity within the isoquinoline family while highlighting the unique features of 8-Aminoisoquinoline-3-carbonitrile that contribute to its specific applications and interactions .

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

169.063997236 g/mol

Monoisotopic Mass

169.063997236 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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